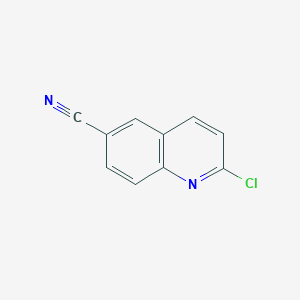

2-Chloroquinoline-6-carbonitrile

Description

Overview of the Quinoline (B57606) Core Structure in Medicinal Chemistry and Materials Science

The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govvedantu.comnih.gov This bicyclic system, also known as benzo[b]pyridine or 1-azanaphthalene, provides a scaffold that is prevalent in numerous biologically active compounds and functional materials. nih.govnih.govresearchgate.net The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to form salts with acids. nih.govorientjchem.org The aromatic nature of both rings allows for electrophilic and nucleophilic substitution reactions, enabling a wide range of chemical modifications. nih.govorientjchem.org

In medicinal chemistry, the quinoline framework is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. researchgate.net Its presence in many natural products, particularly alkaloids, has inspired the development of synthetic quinoline derivatives with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The versatility of the quinoline ring allows for the attachment of various functional groups at different positions, leading to a vast library of compounds with tailored biological effects. biointerfaceresearch.com

In the realm of materials science, the extended π-conjugated system of quinolines is crucial for developing materials with specific optical and electrical properties. researchgate.netnumberanalytics.com These properties make them suitable for applications in dyes, polymers, and molecular engineering. nih.gov

Historical Perspective of Quinoline Compound Research

The history of quinoline research dates back to 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgresearchgate.net A significant milestone in quinoline synthesis was the Skraup synthesis, developed in 1880, which involved the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.com

The therapeutic potential of quinolines was recognized with the discovery of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which has been used for centuries to treat malaria. nih.govglobalresearchonline.net The success of quinine spurred further research into synthetic quinoline-based antimalarial drugs, leading to the development of chloroquine (B1663885) in the 1940s. globalresearchonline.netnih.gov This marked a significant advancement in the fight against malaria. The emergence of drug-resistant strains of malaria has necessitated the continued exploration of new quinoline derivatives. globalresearchonline.netnih.gov

Broad Spectrum of Biological and Pharmaceutical Activities of Quinoline Derivatives

Quinoline derivatives have demonstrated an extensive range of biological and pharmaceutical activities. researchgate.netnih.govnih.gov These include:

Antimalarial: Quinine, chloroquine, mefloquine (B1676156), and primaquine (B1584692) are well-known examples of quinoline-based antimalarial drugs. researchgate.netbiointerfaceresearch.comglobalresearchonline.net

Anticancer: Certain quinoline derivatives have shown potent antitumor activity. biointerfaceresearch.comresearchgate.netnih.gov Camptothecin, a quinoline alkaloid, and its analogs are effective antitumor drugs. nih.gov

Antibacterial: Fluoroquinolones, a class of synthetic antibiotics, have been widely used to treat various bacterial infections since the 1980s. nih.govbiointerfaceresearch.com

Antifungal: Some quinoline derivatives exhibit significant antifungal properties. researchgate.netrsc.org

Anti-inflammatory: A number of quinoline compounds have demonstrated anti-inflammatory effects. biointerfaceresearch.comresearchgate.netnih.gov

Antiviral: Research has indicated the potential of quinoline derivatives as antiviral agents, including against HIV. nih.govrsc.org

Other Activities: The biological activities of quinolines also extend to anticonvulsant, antihypertensive, and analgesic properties. nih.govbiointerfaceresearch.comnih.gov

Specific Context of Halogenated Quinolines in Academic Research

The introduction of halogen atoms into the quinoline ring system can significantly influence the compound's physical, chemical, and biological properties. rsc.org Halogenated quinolines are important intermediates in organic synthesis, often used in cross-coupling reactions to create more complex molecules. rsc.org

In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic potential of a drug candidate. The introduction of a fluorine atom at the 6-position of the quinoline ring, for instance, can significantly increase a compound's antibacterial activity. orientjchem.org Several halogenated quinolines have been identified for their potent ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.govnih.gov For example, certain halogenated quinolines have shown potent eradication activities against MRSA, MRSE, and VRE biofilms. nih.gov

Recent research has also focused on the selective halogenation of quinolines at specific positions to develop novel compounds with desired properties. rsc.orgacs.orgrsc.org These methods often aim for more environmentally friendly and efficient synthetic routes. rsc.org The development of 2-chloroquinoline-based compounds has been explored for their potential as dual inhibitors of key enzymes in viruses like SARS-CoV-2. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBAJVDVDHSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460131 | |

| Record name | 2-chloroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78060-54-5 | |

| Record name | 2-chloroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroquinoline 6 Carbonitrile and Its Derivatives

General Synthetic Routes to Quinolines

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, can be constructed through several named reactions, often starting from simple anilines. wikipedia.org These foundational methods provide the basis for creating a diverse array of substituted quinolines.

Classic named reactions for quinoline synthesis include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds in the presence of an acid. nih.gov

Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones. wikipedia.org

Conrad-Limpach Synthesis: This method utilizes the reaction of anilines with β-ketoesters. wikipedia.org

Friedländer Synthesis: This is a widely used method that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov

Gould-Jacobs Reaction: This pathway starts from an aniline and ethyl ethoxymethylenemalonate. wikipedia.org

These general routes have been refined over the years with the development of new catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups. nih.govnih.gov

Direct Synthesis of 2-Chloroquinoline-6-carbonitrile

The direct synthesis of this compound is a more streamlined approach, though specific examples in the literature are less common than multi-step methods.

A key method for introducing both the chloro and formyl groups, which can be a precursor to the carbonitrile, is the Vilsmeier-Haack reaction. researchgate.netingentaconnect.com This reaction, when applied to N-acetanilides, can lead to the formation of 2-chloro-3-formylquinolines through a process of chlorination, formylation, and cyclization. researchgate.net

Another approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in a nitrile solvent. This process is postulated to proceed through the formation of an imidoyl moiety, leading to quinoline ring formation and subsequent chlorination at the C2 position. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For quinoline synthesis in general, factors such as the choice of catalyst, solvent, and temperature play a significant role. For instance, in Friedländer-type syntheses, various catalysts have been explored to improve reaction efficiency. nih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields in the synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from 2-chloro-3-formylquinolines. nih.gov

For reactions involving the Vilsmeier-Haack reagent, the stoichiometry of the reagents (e.g., phosphorus oxychloride and DMF) and the reaction temperature are critical parameters that need to be controlled to achieve optimal results. nih.gov

Synthesis via Precursors and Subsequent Functionalization

A more common and versatile strategy for the synthesis of this compound involves the preparation of a functionalized quinoline precursor, followed by chemical modification to introduce the carbonitrile group.

2-Chloroquinoline-3-carbaldehydes are highly versatile intermediates in the synthesis of a wide range of quinoline derivatives. researchgate.netrsc.orgresearchgate.net Their utility stems from the reactivity of both the chloro and aldehyde functional groups. researchgate.net

The synthesis of 2-chloroquinoline-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction on acetanilides. nih.gov These intermediates can then undergo a variety of transformations. For example, they can be used in multicomponent reactions to build complex heterocyclic systems. researchgate.net

The conversion of an aldehyde group to a carbonitrile is a well-established transformation in organic synthesis. One reported method for the synthesis of a 2-chloroquinoline-3-carbonitrile (B1354263) from the corresponding carbaldehyde involves treatment with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate. nih.gov

Another common method for this conversion is the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to yield the nitrile. While not specifically detailed for this compound in the provided context, this is a general and effective strategy.

Once the 2-chloroquinoline-carbonitrile scaffold is obtained, it can serve as a key building block for further chemical elaboration. For instance, 2-chloroquinoline-3-carbonitrile has been used in AlCl₃-mediated C-C bond-forming reactions with various indoles to synthesize novel compounds. nih.gov

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry increasingly focuses on strategies that are not only efficient but also environmentally benign. These "green" approaches, such as Passerini reactions, microwave-assisted synthesis, and the use of alternative solvent systems, are being applied to the synthesis of quinoline derivatives.

Passerini Three-Component Reactions

The Passerini three-component reaction (P-3CR) is a classic MCR, first reported in 1921, that involves the reaction of a carboxylic acid, an oxo compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. mdpi.comwikipedia.org This reaction is a prime example of isocyanide-based multicomponent chemistry and is highly valued for its ability to generate molecular diversity. wikipedia.orgorganic-chemistry.org

A notable application in quinoline chemistry is the synthesis of new alkyne-2-chloroquinolines. mdpi.com In this procedure, 2-chloroquinoline-3-carboxaldehyde is reacted with an alkyne-containing carboxylic acid (such as propynoic acid) and an isocyanide. mdpi.com This specific P-3CR was optimized to proceed under mild, green conditions using a dichloromethane/water (1:1) solvent mixture at room temperature, affording the desired products in moderate yields (40-65%). mdpi.com The mechanism of the Passerini reaction can vary depending on the solvent; it is thought to proceed via a concerted, trimolecular pathway in aprotic solvents, while an ionic mechanism is proposed in polar solvents. wikipedia.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in synthetic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, lower energy consumption, and often cleaner reactions with easier work-up. nih.govlew.ro

This technology has been successfully applied to the synthesis of quinoline derivatives. For instance, 2-chloro-quinoline-3-carboxaldehydes can be synthesized in just a few minutes by reacting acetanilides with the Vilsmeier-Haack reagent under microwave irradiation. researchgate.net Microwave heating also facilitates multicomponent reactions for building complex quinoline-based heterocycles. nih.gov The synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones via a one-pot MCR is significantly accelerated by microwave irradiation, highlighting key green chemistry features like metal-free synthesis and shorter reaction times. nih.gov Comparing conventional heating with microwave synthesis for these compounds demonstrated that the microwave process is greener based on metrics like process mass intensity (PMI) and E-factor. nih.gov Furthermore, the synthesis of quinoline-appended triazoles via a copper(I)-catalyzed cycloaddition reaction also benefits from microwave assistance, leading to excellent yields and high purity in very short reaction times. nih.gov

| Synthetic Method | Starting Materials | Key Advantage | Product | Ref |

| Vilsmeier-Haack Reaction | Acetanilides | Synthesis in minutes | 2-Chloro-quinoline-3-carboxaldehydes | researchgate.net |

| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Metal-free, Rapid, High yield | Tetrahydropyrimido[4,5-b]quinolin-ones | nih.gov |

| Click Chemistry | Azides, Terminal alkynes | Excellent yields (88-92%), Short reaction time | Quinolin-3-yl-methyl-1,2,3-triazoles | nih.gov |

Solvent-Free Conditions and Ionic Liquids in Synthesis

Eliminating volatile organic solvents is a primary goal of green chemistry. Syntheses conducted under solvent-free conditions or in alternative media like ionic liquids (ILs) often lead to improved efficiency, easier product isolation, and a reduced environmental footprint. tandfonline.comresearchgate.net

Ionic liquids, which are salts with low melting points, are particularly attractive as they are non-volatile and can act as both the solvent and catalyst. nih.gov An expedient, metal-free protocol for synthesizing substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. acs.orgnih.gov This method offers advantages such as a recyclable reaction medium, high yields, and short reaction times. nih.gov Another approach uses a magnetite nanoparticle-supported acidic ionic liquid to catalyze the Friedländer reaction for quinoline synthesis under solvent-free conditions, allowing for easy magnetic separation and reuse of the catalyst. tandfonline.com Similarly, 1,3-disulfonic acid imidazolium hydrogen sulfate (B86663) has been used as an efficient and reusable ionic liquid catalyst for the Friedländer synthesis of quinolines under solvent-free conditions with short reaction times. researchgate.net

| Catalyst/Medium | Reaction Type | Conditions | Key Advantages | Ref |

| Imidazolium-based Ionic Liquids | Condensation | Metal-free | Recyclable medium, High yields | acs.orgnih.gov |

| Magnetite Nanoparticle-Supported Acidic IL | Friedländer Reaction | Solvent-free, 70 °C | Magnetic catalyst separation, Reusable | tandfonline.com |

| 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate | Friedländer Reaction | Solvent-free | Reusable catalyst, Short reaction times | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Chloroquinoline 6 Carbonitrile

Nucleophilic Substitution Reactions

The quinoline (B57606) ring system, particularly when substituted with a halogen at the C2-position, is susceptible to nucleophilic aromatic substitution. In 2-chloroquinolines, the chlorine atom can be displaced by a variety of nucleophiles. There are notable differences in reactivity between 2-chloro- and 4-chloroquinoline (B167314) isomers. Specifically, 2-chloroquinoline (B121035) exhibits a higher reactivity towards methoxide (B1231860) ions but shows less tendency for acid catalysis when reacting with amines compared to 4-chloroquinoline. researchgate.net

The reactions are typically driven by the electron-withdrawing nature of the quinoline nitrogen, which activates the C2 and C4 positions towards nucleophilic attack. This reactivity allows for the introduction of diverse functional groups, making chloroquinolines valuable intermediates in the synthesis of more complex molecules. researchgate.netmdpi.com For instance, photostimulated reactions of 2-chloroquinoline with nitrile-stabilized carbanions and other nucleophiles have been successfully demonstrated. acs.org While direct studies on the 6-carbonitrile derivative are specific, the general principles of nucleophilic substitution on the 2-chloroquinoline core are well-established and applicable.

Cyclization Processes and Heterocycle Annulation

2-Chloroquinolines are pivotal precursors for constructing fused heterocyclic systems, a strategy widely employed in medicinal chemistry. The reactivity of the chloro- and an adjacent functional group can be harnessed to build new rings onto the quinoline framework. For example, the related 2-chloroquinoline-3-carbaldehydes react with various binucleophiles to generate annulated products. rsc.org

One such transformation involves the reaction with 2-mercaptobenzimidazole (B194830) to form a thiazino[6,5-b]quinoline derivative. researchgate.net Similarly, reactions with 1,2,4-triazole-5-thiols can yield triazolo[5,1-b]thiazino[6,5-b]quinolines. researchgate.net These reactions often proceed via an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization-condensation. L-proline has been shown to catalyze multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, aminouracils, and active methylene (B1212753) compounds, leading to complex structures like 4H-pyrano[2,3-b]quinoline and 1,4-dihydrobenzo[b] researchgate.netrsc.orgnaphthyridine derivatives. researchgate.net The mechanism for these transformations often involves an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. rsc.org

Reactions Involving the Nitrile Group

The nitrile (cyano) group at the C6 position of the quinoline ring is a versatile functional handle that can undergo a variety of chemical transformations. libretexts.orgopenstax.org

Key Reactions of the Nitrile Group:

| Reaction Type | Reagents & Conditions | Product Type |

| Hydrolysis | Acidic (e.g., H₃O⁺) or basic (e.g., OH⁻, H₂O) aqueous solutions | Carboxylic Acid |

| Reduction | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Primary Amine |

| Grignard Reaction | Grignard reagents (R-MgX) followed by hydrolysis | Ketone |

| Cycloaddition | Hydrazine (B178648) hydrate (B1144303) | 3-Amino-1H-pyrazolo[3,4-b]quinoline |

The hydrolysis of nitriles, which can be catalyzed by either acid or base, converts the cyano group into a carboxylic acid. libretexts.orgopenstax.org Reduction of the nitrile, typically with a powerful hydride donor like LiAlH₄, yields a primary amine. libretexts.orgresearchgate.net Furthermore, the electrophilic carbon of the nitrile can be attacked by nucleophilic Grignard reagents, which, after hydrolysis of the intermediate imine, leads to the formation of ketones. libretexts.orgopenstax.org In a specific example demonstrating the reactivity of a cyano group on a related quinoline, 2-chloroquinoline-3-carbonitrile (B1354263) undergoes a cycloaddition reaction with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov

Reactions at the Chlorine Substituent

The chlorine atom at the C2 position is the most reactive site for nucleophilic substitution on the 2-Chloroquinoline-6-carbonitrile molecule. researchgate.netresearchgate.net Its displacement is a common and efficient strategy for functionalizing the quinoline core. myskinrecipes.com The enhanced reactivity at this position, compared to other positions on the carbocyclic ring, is due to the electron-withdrawing effect of the adjacent ring nitrogen.

Various nucleophiles can displace the C2 chlorine. For example, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with thiomorpholine (B91149) in the presence of potassium carbonate results in the formation of 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.orgnih.gov Similarly, treatment with azidotrimethylsilane (B126382) leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system via nucleophilic substitution followed by ring-chain tautomerization. rsc.orgnih.gov The presence of an ethylthio group at position-2, introduced via substitution, can activate the C4 position for further nucleophilic displacement, indicating the significant role of the leaving group in these substitution reactions. mdpi.com

Oxidation and Reduction Pathways

The this compound molecule possesses multiple sites that can undergo oxidation or reduction. The nitrile group can be reduced to a primary amine, (2-chloroquinolin-6-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

The quinoline ring itself can be a substrate for enzymatic oxidation. For instance, resting cells of Pseudomonas putida 86, when grown on quinoline, are capable of transforming 2-chloroquinoline into 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. nih.gov This reaction is catalyzed by a 7,8-dioxygenase enzyme induced during quinoline catabolism. nih.gov The resulting diol is a dead-end metabolite, as it is not further processed by the bacterium. Acid-catalyzed decomposition of this diol primarily yields 2-chloro-8-hydroxyquinoline. nih.gov

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving chloroquinolines is crucial for optimizing conditions and predicting outcomes. The formation of 2-chloroquinolines can be achieved through a Vilsmeier-Haack reaction with substituted acetanilides. rsc.org This reaction is kinetically second-order, and the rate-determining step is the reaction between the Vilsmeier reagent and the anilide substrate. rsc.orgresearchgate.net Another synthetic route involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent, which proceeds via a reactive imidoyl intermediate, followed by quinoline ring formation and chlorination. nih.gov

Mechanisms for subsequent transformations have also been elucidated. The L-proline catalyzed three-component reaction to form tetrahydrodibenzo[b,g] researchgate.netrsc.orgnaphthyridin-1(2H)-ones begins with the formation of a reactive iminium ion from the aldehyde. rsc.org This is followed by a Knoevenagel condensation, reaction with an enaminone, and a final intramolecular cyclization to yield the product. rsc.org

Palladium and Silver Catalysis in Reactions of Chloroquinolines

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and chloroquinolines are effective substrates in these reactions. The direct heteroarylation of chloroquinolines with various heteroarenes can be achieved using a palladium catalyst such as PdCl(dppb)(C₃H₅). researchgate.net This C-H bond activation/functionalization strategy offers an efficient route to bi-heterocyclic compounds, with the highest yields observed when using benzoxazole, thiophene, or thiazole (B1198619) derivatives as coupling partners. researchgate.net

The Sonogashira coupling, another palladium-catalyzed reaction, is used to introduce alkyne functionalities. The reaction of 2-chloroquinoline derivatives with terminal alkynes in the presence of a [PdCl₂(PPh₃)₂] and CuI catalyst system yields 2-alkynyl-quinolines. rsc.org These cross-coupling reactions significantly expand the synthetic utility of chloroquinolines, allowing for the construction of complex molecular architectures.

Applications in Organic Synthesis and Material Science Research

Role as an Organic Synthesis Intermediate

2-Chloroquinoline-6-carbonitrile serves as a crucial intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of the chlorine atom at the 2-position of the quinoline (B57606) ring. This position is susceptible to both nucleophilic substitution and various palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing a wide range of functional groups. bldpharm.comnih.gov

The chlorine atom can be readily displaced by nucleophiles such as amines, alcohols, and thiols. More significantly, it is an excellent substrate for powerful carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to modern organic chemistry. These reactions allow for the construction of elaborate molecular architectures built upon the quinoline scaffold.

Key transformations involving the 2-chloro group include:

Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoline with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of aryl or vinyl substituents. nih.govwikipedia.org

Sonogashira Coupling: This involves the coupling of the chloroquinoline with a terminal alkyne, creating a carbon-carbon triple bond and extending the conjugated system of the molecule. rsc.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the chloroquinoline with a primary or secondary amine, a vital transformation for synthesizing compounds with applications in medicinal chemistry and materials. nih.govwikipedia.orgchemeurope.com

Table 1: Key Synthetic Transformations of this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄ + Base | 2-Aryl/Vinyl-quinoline-6-carbonitrile |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂ + CuI + Base | 2-Alkynyl-quinoline-6-carbonitrile |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd Catalyst + Phosphine Ligand + Base | 2-Amino-quinoline-6-carbonitrile Derivatives |

Synthesis of Complex Heterocyclic Systems Incorporating the Quinoline Moiety

The reactivity of the 2-chloro position is frequently exploited to construct fused heterocyclic systems, where another ring is built onto the quinoline framework. This strategy is a powerful method for generating novel, polycyclic scaffolds that are of significant interest in medicinal chemistry. The general approach involves reacting 2-chloroquinoline (B121035) derivatives with a bifunctional nucleophile, leading to an initial substitution at the C2 position followed by an intramolecular cyclization to form the new ring.

For instance, analogs like 2-chloroquinoline-3-carbonitriles are used to synthesize fused pyrimidine (B1678525) systems. researchgate.net A reaction with guanidine (B92328) hydrochloride, a molecule with two nucleophilic nitrogen atoms, leads to the formation of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This transformation proceeds through an initial displacement of the chloride by a guanidine nitrogen, followed by cyclization involving the nitrile group.

Precursor for Advanced Materials

The unique electronic properties of the quinoline ring system, combined with the versatile functional handles of this compound, make it an attractive precursor for the development of advanced functional materials. cymitquimica.com

While specific polymers derived directly from this compound are not extensively documented, its structure possesses features that make it a candidate for incorporation into conducting polymers. mdpi.com The aromatic quinoline unit can be part of a conjugated polymer backbone, contributing to charge transport. mdpi.com The chloro and nitrile functionalities offer reactive sites for polymerization or for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties, solubility, and processability.

Quinoline and its derivatives are well-known for their fluorescent and phosphorescent properties, making them key components in the design of luminescent materials, including those for Organic Light Emitting Diodes (OLEDs). cymitquimica.com this compound is a valuable precursor in this field for several reasons. The nitrile (cyano) group is strongly electron-withdrawing, which can be used to tune the electron affinity and emission wavelength of a molecule. Furthermore, the ability to introduce various aromatic and unsaturated groups at the C2 position via cross-coupling reactions allows for the systematic extension of the π-conjugated system, which directly influences the compound's photophysical properties, such as absorption and emission maxima, and quantum yield.

Ligand Design in Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and the design of the ligand that coordinates to the metal center is critical. This compound and its analogs serve as scaffolds for creating novel ligands, particularly for transition metal catalysis. nih.gov

The Buchwald-Hartwig amination reaction is a prime example of how this scaffold can be functionalized for ligand synthesis. nih.govyoutube.com By reacting the C2-chloro position with various primary or secondary amines, a diverse library of 2-aminoquinoline (B145021) derivatives can be generated. These molecules, possessing a nitrogen atom capable of coordinating to a metal, can act as ligands. The steric and electronic properties of the ligand can be systematically varied by changing the nature of the amine used in the synthesis, allowing for the optimization of the resulting catalyst's activity and selectivity for a specific chemical transformation. youtube.com Studies on the related compound 6-bromo-2-chloroquinoline (B23617) have demonstrated the ability to selectively functionalize the 2-position via Buchwald-Hartwig amination, showcasing the utility of the chloroquinoline core in building complex molecules for applications such as SH3 domain ligands. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-2-chloroquinoline |

| 2-chloroquinoline-3-carbaldehyde (B1585622) |

| 2-chloroquinoline-3-carbonitriles |

| 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones |

| Guanidine hydrochloride |

| 1H-pyrazolo[3,4-b]quinolin-3-amine |

| Hydrazine (B178648) hydrate (B1144303) |

| 2-Aryl/Vinyl-quinoline-6-carbonitrile |

| Aryl/Vinyl Boronic Acid |

| 2-Alkynyl-quinoline-6-carbonitrile |

| Terminal Alkyne |

| 2-Amino-quinoline-6-carbonitrile |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) chloride |

| Copper(I) iodide |

Pharmacological and Biological Research Perspectives

General Biological Activities of Quinoline (B57606) Derivatives

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. core.ac.uk Derivatives of quinoline are recognized for their extensive range of pharmacological properties and are integral to numerous synthetic and natural compounds. core.ac.uknih.gov

Historically, quinoline derivatives have been pivotal in the fight against malaria, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. core.ac.uk Beyond their antimalarial efficacy, these compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and cardiovascular effects. nih.gov The versatility of the quinoline nucleus allows for chemical modifications at various positions, leading to a diverse array of molecules with distinct therapeutic potentials. core.ac.uk In recent years, there has been significant interest in their antimicrobial properties, driven by the urgent need for new agents to combat drug-resistant pathogens. juniperpublishers.com The inherent biological activity of the quinoline core makes it a "privileged structure" in drug discovery, continually inspiring the synthesis of new derivatives for evaluation as potential therapeutic agents. juniperpublishers.com

Antimicrobial Research

Quinoline derivatives have been extensively investigated for their antimicrobial capabilities, showing activity against a wide range of bacteria and fungi. juniperpublishers.com This broad-spectrum potential has made the quinoline scaffold a focus of research for developing new antimicrobial drugs to address the challenge of resistance to existing therapies. juniperpublishers.com

Antibacterial Activity

The antibacterial effects of quinoline derivatives are well-documented against both Gram-positive and Gram-negative bacteria. nih.gov The development of quinolone antibiotics, which contain the related 4-quinolone core, marked a significant advancement in treating bacterial infections. nih.gov Research continues to explore novel quinoline structures to overcome resistance and broaden the spectrum of activity.

Numerous studies have demonstrated the efficacy of quinoline derivatives against Gram-positive pathogens. Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of difficult-to-treat infections, has been a key target for many new quinoline-based compounds. rsc.org Certain quinoline-2-one derivatives have shown potent activity against MRSA, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.75 µg/mL. rsc.org The quinoline derivative HT61 has also been shown to be effective against S. aureus biofilms. nih.gov

Activity has also been observed against Streptococcus pyogenes, a bacterium responsible for a range of infections from pharyngitis to more severe invasive diseases. nih.govchesci.com Some quinoline-pyrimidine hybrids and quinoline derivatives containing a 4-thiazolidinone (B1220212) moiety have demonstrated significant inhibitory activity against S. pyogenes, with MIC values as low as 12.5 µg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinoline Derivatives against Gram-Positive Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 | rsc.org |

| Quinoline-2-one derivative 6l | Staphylococcus aureus (MRSA) | 1.25 | rsc.org |

| Norfloxacin | Staphylococcus aureus | 1.6 (MIC90) | chesci.com |

| Quinoline-pyrimidine hybrid 112 | Streptococcus pyogenes | 12.5 | nih.gov |

| Quinoline-4-thiazolidinone hybrid 97 | Streptococcus pyogenes | 12.5 | nih.gov |

| Norfloxacin | Streptococcus pyogenes | 6.3 (MIC90) | chesci.com |

| Quinoline derivative 6F | Streptococcus pyogenes | 100 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. MIC90 is the concentration required to inhibit 90% of isolates.

Quinoline derivatives have also shown significant promise in combating Gram-negative bacteria, which are often challenging to treat due to their protective outer membrane. The first quinolone derivative, nalidixic acid, was primarily active against Gram-negative bacteria. nih.gov Modern derivatives often possess a broad spectrum of activity.

Compounds have been developed that show potent inhibition of Escherichia coli, a common cause of urinary tract and gastrointestinal infections. encyclopedia.pub For instance, certain 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones have recorded MIC values of 6.25 µg/mL against E. coli. Some quinoline-pyrimidine hybrids and pyrano[3,2-h]quinoline derivatives have also shown noteworthy activity against this bacterium. nih.govencyclopedia.pub

Pseudomonas aeruginosa, an opportunistic pathogen known for its high resistance to antibiotics, is another target for quinoline-based drug discovery. royalsocietypublishing.org Some quinoline-based hybrids have displayed excellent bactericidal activity against P. aeruginosa, with MIC values as low as 10 µg/mL. royalsocietypublishing.org

Similarly, activity against Salmonella typhi, the causative agent of typhoid fever, has been reported for several quinoline derivatives. nih.govencyclopedia.pub Certain pyrano[3,2-h]quinoline and quinoline–sulfonamide hybrid compounds have demonstrated inhibitory effects against S. typhi. nih.govencyclopedia.pub

Table 2: In Vitro Antibacterial Activity of Selected Quinoline Derivatives against Gram-Negative Bacteria

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one 5 | Escherichia coli | 6.25 | |

| Norfloxacin | Escherichia coli | 0.05 (MIC90) | chesci.com |

| Quinoline derivative 6F | Escherichia coli | 62.5 | nih.gov |

| Quinoline-based hybrid 13 | Pseudomonas aeruginosa | 10 | royalsocietypublishing.org |

| Norfloxacin | Pseudomonas aeruginosa | 3.1 (MIC90) | chesci.com |

| Pyrano[3,2-h]quinoline derivative 4e | Salmonella typhi | 62.5 | encyclopedia.pub |

| Quinoline–sulfonamide hybrid QS3 | Salmonella typhi | 512 | nih.gov |

| Norfloxacin | Salmonella spp. | 0.1 (MIC90) | chesci.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. MIC90 is the concentration required to inhibit 90% of isolates.

The primary antibacterial mechanism for quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.

DNA gyrase, prevalent in many bacteria, introduces negative supercoils into DNA, a process essential for initiating replication. Topoisomerase IV is primarily involved in decatenating (unlinking) daughter chromosomes after replication. While DNA gyrase is the main target in many Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive bacteria.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to the formation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death. This bactericidal action is distinct from many other antibiotic classes, making quinolones valuable therapeutic agents. It is important to note that while bacteria have DNA gyrase and topoisomerase IV, eukaryotic cells (including human cells) have a related enzyme, topoisomerase II, which has a lower affinity for most antibacterial quinolones, contributing to their selective toxicity.

Antifungal Activity

In addition to their antibacterial properties, quinoline derivatives have demonstrated notable antifungal activity. juniperpublishers.com The rise of drug-resistant fungal infections has spurred research into new antifungal agents, and the quinoline scaffold has emerged as a promising starting point.

Derivatives have been tested against a variety of pathogenic fungi, including Candida species, which are a common cause of opportunistic infections, and dermatophytes. Studies have shown that modifications to the quinoline ring can yield compounds with selective and potent antifungal effects. For example, certain quinoline derivatives were found to be active against Candida species with MIC values in the range of 25–50 μg/mL. nih.gov Other research has identified quinoline-chalcone hybrids and quinoline-sulfonamide complexes with significant activity against Candida albicans.

Table 3: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline derivative 2 | Candida spp. | 25-50 | nih.gov |

| Quinoline derivative 3 | Candida spp. | 25-50 | nih.gov |

| Quinoline-sulfonamide Cd complex (QBSC 4d) | Candida albicans | ~0.19 | |

| Quinoline derivative 6K | Candida albicans | 250 | nih.gov |

| Quinoline-pyrimidine hybrid 121 | Candida albicans | 12.5 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a fungus.

Antituberculosis Activity

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. nih.gov Research has focused on the 2-chloroquinoline (B121035) nucleus as a key pharmacophore for this activity. nih.gov A series of derivatives based on this structure, including quinolinyl chalcones and pyrimidines, have been synthesized and tested in vitro against the H37Rv strain of Mycobacterium tuberculosis. nih.gov While specific data on 2-Chloroquinoline-6-carbonitrile is not detailed, the broader research establishes the 2-chloroquinoline core as a promising foundation for developing more potent antitubercular candidates. nih.gov The evaluation of such derivatives helps in understanding the structure-activity relationships that are crucial for designing new, effective treatments against tuberculosis. nih.govnih.gov

Anticancer Research

Quinoline derivatives are integral to several established anticancer drugs, and ongoing research continues to explore new applications for this class of compounds. nih.gov

Inhibition of Mediator Kinases (CDK8/19)

Cyclin-dependent kinases 8 and 19 (CDK8/19) are recognized as regulators of transcriptional reprogramming, a process often implicated in cancer development and drug resistance. The inhibition of these mediator kinases is a therapeutic strategy being investigated in oncology. While specific inhibitors are under study, the broader context of kinase inhibition is relevant to compounds built on heterocyclic scaffolds like quinoline.

Antiproliferative Activity against Cell Lines (e.g., C6, HeLa, HT29)

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in anticancer drug discovery. Substituted quinoline and tetrahydroquinoline derivatives have been tested for their antiproliferative properties against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29). researchgate.netresearchgate.net These screenings are essential for identifying lead compounds that can be further optimized for greater potency and selectivity. The data from such studies, often presented as IC50 values, quantify the concentration of a compound required to inhibit cell growth by 50%. nih.gov

Table 1: Examples of Cancer Cell Lines Used in Quinoline Research

| Cell Line | Cancer Type |

|---|---|

| C6 | Rat Glioblastoma |

| HeLa | Human Cervical Cancer |

| HT29 | Human Colon Adenocarcinoma |

| T47D | Human Breast Cancer |

This table represents cell lines commonly used in the screening of potential anticancer compounds, including quinoline derivatives. researchgate.netnih.gov

DNA Fragmentation and Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them critical targets for cancer chemotherapy. mdpi.comnih.gov Inhibitors of these enzymes can trap topoisomerase-DNA complexes, leading to DNA strand breaks, cell cycle arrest, and ultimately, cancer cell death. nih.gov Quinolones and other quinoline derivatives are known to function as topoisomerase inhibitors. mdpi.comwikipedia.org Specifically, they can target bacterial DNA gyrase and topoisomerase IV, and in human cells, they can act as poisons for topoisomerase I (Top1). nih.govnih.gov The mechanism involves stabilizing the cleavage complex, which results in DNA fragmentation and triggers apoptosis. nih.gov Research has focused on designing novel quinoline-based Top1 inhibitors that demonstrate improved stability and potent anticancer activity. nih.govuni-freiburg.de

Anti-inflammatory and Antioxidant Activities

The quinoline nucleus is found in compounds that exhibit both anti-inflammatory and antioxidant properties. biointerfaceresearch.comnih.govresearchgate.net Research into various quinoline derivatives has demonstrated their potential to act as anti-inflammatory agents, with some compounds showing efficacy in animal models of inflammation. biointerfaceresearch.comresearchgate.net The anti-inflammatory action of such heterocyclic compounds can be linked to their antioxidant capabilities, which help to neutralize reactive oxygen species and reduce oxidative stress. researchgate.net While some studies on quinoline carboxylic acid derivatives showed appreciable anti-inflammatory effects in macrophage models, their direct radical scavenging capacities were found to be limited compared to standard antioxidants. nih.gov This suggests that the anti-inflammatory mechanism may be complex and not solely dependent on direct antioxidant action. nih.gov

Antimalarial Research

The quinoline ring system is a privileged scaffold in antimalarial drug discovery, with historical and clinical significance exemplified by drugs like chloroquine and mefloquine. myskinrecipes.comnih.gov These agents have been instrumental in the fight against malaria, although their efficacy has been challenged by the emergence of drug-resistant parasite strains. nih.gov Research into novel quinoline derivatives continues to be a key strategy to overcome resistance and develop new, effective treatments. mdpi.comnih.gov

While specific studies on the antimalarial potential of this compound are not present in the current body of literature, the general structural features of this compound—a chloro-substituted quinoline with a nitrile group—suggest it as a candidate for investigation. The 2-chloroquinoline moiety serves as a common starting point for the synthesis of various biologically active molecules. mdpi.comresearchgate.netnih.gov

Inhibition of Hemozoin Formation

A primary mechanism of action for many quinoline-based antimalarials, including the widely-known chloroquine, is the inhibition of hemozoin formation. nih.govnih.gov During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by crystallizing it into an insoluble, non-toxic polymer called hemozoin (also known as malaria pigment). nih.gov

Quinoline antimalarials are thought to accumulate in the parasite's acidic digestive vacuole. nih.gov There, they bind to free heme, preventing its incorporation into the growing hemozoin crystal. This interference leads to a buildup of toxic, soluble heme, which damages parasite membranes and results in its death. nih.govnih.gov While this mechanism is well-established for drugs like chloroquine, it is important to note that not all quinoline derivatives share this exact mode of action. nih.gov Without experimental data, it remains speculative whether this compound would effectively inhibit hemozoin formation.

Structure-Activity Relationship in Antimalarial Agents

The structure-activity relationship (SAR) for quinoline antimalarials is complex and has been the subject of extensive research. The antimalarial activity is highly dependent on the nature and position of substituents on the quinoline ring.

For the classic 4-aminoquinolines like chloroquine, the 7-chloro group is crucial for activity. However, research has shown that other electron-withdrawing groups, such as a cyano (carbonitrile) group, can sometimes replace the 7-chloro substituent while maintaining antiparasitic activity. nih.gov The position of these substituents is critical. In the case of this compound, the chloro group is at position 2 and the carbonitrile at position 6.

SAR studies on other quinoline series have highlighted the importance of various substitutions:

At position 2: Modifications at the 2-position of the quinoline ring have yielded compounds with antimalarial and antileishmanial properties. nih.gov

At position 3: The introduction of groups like 1,3,4-oxadiazole (B1194373) at the 3-position of a 2-chloroquinoline scaffold has resulted in compounds with potent antimalarial activity. mdpi.com

At position 6: The nature of the substituent at position 6 can significantly influence activity. For instance, in a series of 8-hydroxyquinoline (B1678124) derivatives, 6-chloro analogues were found to be highly active as anticancer agents. nih.gov

Without specific synthesis and testing of analogues of this compound, any discussion of its SAR remains theoretical. Such studies would involve synthesizing derivatives with modifications at the 2-chloro and 6-carbonitrile positions to determine their impact on antimalarial efficacy.

Other Therapeutic Potentials (e.g., Anti-asthma, Anti-parasitic)

The quinoline scaffold is versatile, exhibiting a wide range of biological activities beyond its antimalarial effects, including anticancer, antibacterial, and antiviral properties. nih.govnih.govbiointerfaceresearch.com

Anti-parasitic Research: Beyond malaria, quinoline derivatives have been investigated for activity against other parasites. Notably, 2-substituted quinolines have shown promise as antileishmanial agents, effective against Leishmania species that cause leishmaniasis. nih.govnih.gov For example, compounds like 2-n-propylquinoline have demonstrated activity in animal models of the disease. nih.gov Given this precedent, this compound could be a candidate for screening against various parasites, such as Leishmania or Trypanosoma species, but no such research has been published to date.

Anti-asthma Research: There is no direct evidence in the scientific literature to suggest that this compound has been investigated for anti-asthmatic properties. While some quinoline-containing molecules are used in the management of asthma, such as Montelukast, their structures are significantly different and more complex than this compound. nih.gov Any potential role for this specific compound in asthma treatment is purely speculative and unsubstantiated by research.

Computational and Theoretical Studies in 2 Chloroquinoline 6 Carbonitrile Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its receptor. While specific docking studies centered exclusively on 2-Chloroquinoline-6-carbonitrile are not extensively detailed in the available research, studies on closely related 2-chloroquinoline (B121035) derivatives provide significant insights into the binding behaviors of this class of compounds.

For instance, research on 2-chloroquinoline-based frameworks as potential inhibitors for enzymes like SARS-CoV-2 MPro and PLPro demonstrates the utility of this approach. nih.gov Similarly, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been docked against targets such as HIV non-nucleoside reverse transcriptase, revealing key binding interactions. nih.gov These studies underscore the potential of the 2-chloroquinoline scaffold to orient within protein active sites and establish favorable interactions.

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and a receptor. In studies involving 2-chloroquinoline derivatives, these values are critical for ranking potential inhibitors. For example, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, which share a quinoline (B57606) core, binding affinities against the CB1a protein ranged from -5.3 to -6.1 kcal/mol. nih.govresearchgate.net Another investigation on elvitegravir (B1684570), a quinoline derivative, reported a docking score of –8.57 kcal/mol against HIV reverse transcriptase. nih.gov

These interactions are typically governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific nature of these interactions depends on the substituents on the quinoline ring and the topology of the receptor's binding pocket.

Table 1: Example Binding Affinities of Related Quinoline Derivatives

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Source(s) |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | nih.govresearchgate.net |

| Elvitegravir (quinoline derivative) | HIV Reverse Transcriptase | -8.57 | nih.gov |

| Rilpivirine (pyrimidine scaffold) | HIV Reverse Transcriptase | -8.56 | nih.gov |

| C3-C5 (2-chloroquinoline imine derivatives) | SARS-CoV-2 MPro | -4.936 to -5.032 | nih.gov |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that interact with the ligand. For 2-chloroquinoline derivatives, these interactions are key to their inhibitory mechanism.

In a study on HIV reverse transcriptase, the standard inhibitor elvitegravir was found to form hydrogen bonds with LYS 101, ILE-180, and LEU-100. nih.gov In another example, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein identified interactions with a range of amino acids, including ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12, and GLU-9. nih.govsemanticscholar.org For the SARS-CoV-2 main protease (MPro), covalent docking simulations predicted that the 2-chloroquinoline moiety could be attacked by the nucleophilic cysteine (C145) in the active site. nih.gov Understanding these specific contacts is vital for designing more potent and selective inhibitors based on the 2-chloroquinoline framework.

Table 2: Interacting Amino Acid Residues for Related Quinoline Derivatives

| Ligand Class | Target Protein | Interacting Amino Acid Residues | Source(s) |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12, GLU-9 | nih.govsemanticscholar.org |

| Elvitegravir | HIV Reverse Transcriptase | LYS 101, ILE-180, LEU-100 (H-bonds) | nih.gov |

| 2-chloroquinoline imines | SARS-CoV-2 MPro | C145 (covalent interaction) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for bioactivity.

A 3D-QSAR study was conducted on a series of 2-chloroquinoline derivatives to analyze their effectiveness as inhibitors of Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), statistically significant models were developed. nih.govresearchgate.net The contour maps generated from these models helped identify the structural features of the 2-chloroquinoline nucleus that are relevant to their antimycobacterial activity. nih.govresearchgate.net This information is instrumental in the rational design of more potent antitubercular candidates based on the 2-chloroquinoline scaffold. nih.govresearchgate.net More recently, 2D and 3D-QSAR models were developed for quinoline derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These models also showed strong predictive power, further validating the utility of QSAR in guiding the synthesis of new therapeutic agents. mdpi.com

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely applied to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable, low-energy three-dimensional conformation of a molecule. nih.govdergipark.org.tr For the related compound 2-chloroquinoline-3-carboxaldehyde, such calculations have provided a detailed picture of its optimized geometry. nih.govresearchgate.net These studies yield precise data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule, which can then be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.govdergipark.org.tr Each calculated vibrational mode is assigned to specific bond stretches, bends, or torsions within the molecule. For example, in a study of 6-chloroquinoline, C-Cl stretching vibrations were identified and correlated with experimental spectral bands. dergipark.org.tr This correlative analysis confirms the accuracy of the computational model and provides a deeper understanding of the molecule's dynamic behavior. nih.govdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org

Table 3: Example HOMO-LUMO Energy Gaps for Related Quinoline Derivatives

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source(s) |

| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.75 | dergipark.org.tr |

| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.84 | dergipark.org.tr |

Charge Delocalization and Hyperconjugative Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. In the context of this compound, NBO analysis reveals the intricate electronic interactions that contribute to its stability and reactivity. This analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization.

The cyano group at the 6-position also plays a crucial role in the electronic landscape of the molecule. The nitrogen atom of the cyano group possesses a lone pair that can participate in hyperconjugative interactions with the quinoline ring. Furthermore, the π system of the cyano group can interact with the π system of the quinoline ring, leading to extended conjugation.

Fukui Functions for Chemical Reactivity

Fukui functions are essential descriptors in conceptual density functional theory (DFT) for predicting the reactivity of different sites within a molecule. nih.gov They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui functions help in elucidating its chemical behavior. The sites with the highest value of the Fukui function for nucleophilic attack (f+) are most susceptible to attack by electron-rich species. Conversely, the sites with the highest value of the Fukui function for electrophilic attack (f-) are the most likely to be attacked by electron-deficient species. The Fukui function for radical attack (f0) identifies the sites most susceptible to attack by radicals.

In quinoline derivatives, the nitrogen atom and the carbon atoms of the heterocyclic ring are often key sites of reactivity. The presence of the electron-withdrawing chloro and cyano groups significantly influences the distribution of the Fukui functions. The chlorine atom at the 2-position and the cyano group at the 6-position withdraw electron density from the quinoline ring, affecting the reactivity of various atomic sites. Computational studies on similar molecules have shown that specific carbon atoms in the quinoline ring become more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.net It is plotted as a 3D map over the electron density surface, where different colors represent different electrostatic potential values. Red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. Green and yellow represent regions of near-zero potential. researchgate.net

For this compound, the MEP map would reveal key features about its reactivity. The region around the nitrogen atom of the quinoline ring and the nitrogen atom of the cyano group is expected to be highly negative (red), indicating their potential as sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net This is due to the lone pairs of electrons on these atoms.

Conversely, the hydrogen atoms attached to the quinoline ring and the region around the chlorine atom are likely to exhibit positive potential (blue), making them susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine and cyano groups will influence the potential across the entire molecule, creating a complex electrostatic landscape that governs its interactions with other molecules. The MEP analysis provides a visual representation of the molecule's charge distribution, which is crucial for predicting its intermolecular interactions and chemical reactivity. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses used to visualize and understand the electron localization in a molecule. researchgate.netjussieu.fr They provide a chemically intuitive picture of electron pairs, including bonding pairs and lone pairs. wikipedia.org

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value around 0.5 suggests delocalized electrons, as found in a uniform electron gas. jussieu.fr The ELF analysis of this compound would show distinct basins of high localization corresponding to the C-C, C-H, C-N, and C-Cl bonds, as well as the lone pairs on the nitrogen and chlorine atoms. wikipedia.org

The Localized Orbital Locator (LOL) is another function that provides insight into electron localization, particularly highlighting regions where electron localization is dominant. researchgate.netjussieu.fr Like ELF, LOL helps to identify the positions of covalent bonds and lone pairs. The graphical representation of ELF and LOL provides a clear demarcation between the core and valence electrons and visualizes the VSEPR theory in action. wikipedia.org For this compound, these analyses would confirm the covalent nature of the bonds and the presence of non-bonding electrons, which are crucial for its chemical behavior and intermolecular interactions.

Pharmacokinetic and Pharmacodynamic (ADME) Studies

In silico ADME predictions for novel ester derivatives of 2-chloroquinoline-3-carbaldehyde have indicated that such compounds can possess reliable ADME properties. researchgate.net These studies typically involve the calculation of various molecular descriptors that correlate with ADME behavior. For instance, properties like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds are assessed.

For this compound, its relatively small size and specific functional groups suggest it may have favorable absorption characteristics. The presence of the nitrogen atoms can influence its solubility and ability to interact with biological transporters. The metabolism of quinoline derivatives often involves oxidation and conjugation reactions, and the presence of the chloro and cyano groups could influence the metabolic pathways. The excretion profile would depend on its solubility and metabolic fate.

Drug-likeness Properties

The drug-likeness of a molecule is an assessment of its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Drug-likeness Properties of this compound

| Property | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 188.61 g/mol | < 500 Da (Compliant) |

| LogP | 2.76 | < 5 (Compliant) |

| Hydrogen Bond Donors | 0 | < 5 (Compliant) |

Data sourced from computational predictions. chemscene.com

Based on these predicted properties, this compound adheres to Lipinski's Rule of Five, suggesting it has favorable drug-like characteristics. Its molecular weight is well within the acceptable range, and its predicted lipophilicity (LogP) indicates good membrane permeability without being excessively greasy. The low number of hydrogen bond donors and acceptors also falls within the desired range for oral bioavailability. These properties make this compound an interesting scaffold for further investigation in drug discovery. chemscene.comnih.gov

Lipophilicity Measurements and Structure-Lipophilicity Relationships

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between an octanol (B41247) and water phase.

Structure-lipophilicity relationship studies on various heterocyclic compounds have shown that the introduction of a nitrogen atom generally reduces lipophilicity. mdpi.com However, the specific arrangement of atoms in the quinoline ring system and the presence of lipophilic substituents like chlorine can lead to a moderate LogP value.

Experimental determination of LogP can be performed using methods like the shake-flask method or more modern techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). Theoretical calculations of LogP are also widely used and provide a good estimation. The predicted LogP value for this compound is approximately 2.76, indicating a moderate level of lipophilicity. chemscene.com This value suggests a balance between aqueous solubility and lipid membrane permeability, which is often desirable for drug candidates. mdpi.comnih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of 2 Chloroquinoline 6 Carbonitrile Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of the 2-chloroquinoline-6-carbonitrile scaffold can be significantly modulated by the introduction of various substituents at different positions on the quinoline (B57606) ring. These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with biological targets, thereby altering its activity.

Research into a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives has shed light on the structure-activity relationship (SAR) concerning metabotropic glutamate receptor type 1 (mGluR1) antagonism. Studies have shown that a hydrophobic and larger substituent, such as a cyclic amine, at the R¹ position is conducive to high potency for mGluR1. Furthermore, the size of a secondary amide group at the 6-position of the quinoline ring appears to be another crucial factor in enhancing mGluR1 antagonistic activity mdpi.com. In one study, thirteen compounds in this series demonstrated good potencies with inhibition values over 40% at a concentration of 10 µM mdpi.com.

In the context of antibacterial and antioxidant activities, modifications to the chloroquinoline backbone have yielded noteworthy results. For instance, a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and its corresponding carboxamide, were synthesized and evaluated. The transformation of a carbaldehyde functional group into a nitrile and subsequently into an amide demonstrated significant antioxidant activity. Specifically, the 2,7-dichloroquinoline-3-carboxamide (compound 6 ) and 2,7-dichloroquinoline-3-carbonitrile (compound 5 ) displayed strong antioxidant properties with IC₅₀ values of 0.31 µg/mL and 2.17 µg/mL, respectively, compared to ascorbic acid (IC₅₀ of 2.41 µg/mL) researchgate.netucsf.edu.

Furthermore, the introduction of different substituents has been shown to influence the cytotoxic activity of quinoline derivatives against various cancer cell lines. In a study evaluating a range of substituted quinolines, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline exhibited the most significant antiproliferative activity when compared to the standard drug 5-fluorouracil nih.gov. This highlights the diverse biological outcomes that can be achieved through substituent modification on the quinoline core.

| Compound | Modification | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino/Methoxy Quinoline-6-carboxamides | Variation of substituents at the 2 and 6 positions | mGluR1 Antagonism | Hydrophobic and larger substituents at the 2-position and a small secondary amide at the 6-position enhance activity. | mdpi.com |

| 2,7-dichloroquinoline-3-carbonitrile (5) | Introduction of a second chloro group at position 7 and a carbonitrile at position 3 | Antioxidant | IC₅₀ of 2.17 µg/mL. | researchgate.netucsf.edu |

| 2,7-dichloroquinoline-3-carboxamide (6) | Introduction of a second chloro group at position 7 and a carboxamide at position 3 | Antioxidant | IC₅₀ of 0.31 µg/mL. | researchgate.netucsf.edu |

| 6-Bromo-5-nitroquinoline | Bromo and nitro substituents | Anticancer | Showed high antiproliferative activity. | nih.gov |

Positional Isomerism and its Influence on Activity

The positioning of substituents on the quinoline ring is a critical determinant of biological activity. A change in the location of a functional group, even to an adjacent carbon, can lead to significant alterations in the molecule's three-dimensional shape, electronic distribution, and ability to interact with a biological target.

The influence of positional isomerism is well-documented in the field of antimalarial drug discovery. For instance, the evolved resistance mechanism in Plasmodium falciparum appears to have a degree of specificity for the 7-chloroquinoline ring structure, which is a hallmark of chloroquine (B1663885) ucsf.edu. This suggests that isomers with the chlorine atom at different positions may interact differently with resistance-conferring proteins.

Further evidence for the importance of substituent placement comes from studies on styrylquinoline derivatives. In one such study, the position of a fluorine atom on the styryl moiety had a profound impact on antimalarial activity. A derivative with a 4-fluoro substituent (EC₅₀ = 8.7 ± 0.5 nM) was significantly more potent than its 2-fluoro (EC₅₀ = 55.9 ± 9.5 nM) and 3-fluoro (EC₅₀ = 23.0 ± 2.8 nM) counterparts nih.gov. This demonstrates that even subtle changes in the electronic environment dictated by the substituent's position can drastically affect biological efficacy.

While direct comparative studies on positional isomers of this compound are not extensively available, the principle that the spatial arrangement of the chloro and carbonitrile groups will significantly impact biological activity is well-supported by research on related quinoline compounds. The distinct electronic and steric environments created by placing these substituents at different positions on the quinoline nucleus would inevitably lead to variations in their interactions with biological macromolecules, thereby influencing their therapeutic potential. For example, the ability of quinoline-6-carbonitrile and quinoline-4-carbonitrile to form cocrystals differs, indicating that the position of the cyano group affects the molecule's intermolecular interactions, a factor that can also influence its biological activity researchgate.net.

Relationship between Chemical Structure and Antimicrobial Potency

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. The structural features of this compound and its derivatives play a pivotal role in their potency against various bacterial and fungal strains.

The presence of a halogen, such as chlorine, on the quinoline ring is a common feature in many antimicrobial quinolines and is often associated with enhanced activity. Studies on a series of differentiated 2-chloroquinoline (B121035) derivatives have demonstrated their potential as antibacterial agents annexpublishers.com. In one study, various derivatives were synthesized with different spacer groups between the 2-chloroquinoline core and an aryl or heteroaryl ring. Among the tested compounds, one derivative, compound 21 , exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 µg/ml annexpublishers.com.

The nature and position of other substituents also contribute significantly to the antimicrobial spectrum and potency. For example, in a series of novel 7-chloroquinoline derivatives, the presence of a carboxamide group at the 3-position (compound 6 ) resulted in good activity against E. coli with an inhibition zone of 11.00 ± 0.04 mm. Similarly, a 2,7-dichloroquinoline-3-carbonitrile derivative (compound 5 ) showed good activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm researchgate.netucsf.edu. These findings underscore the importance of the electronic and steric properties of the substituents in dictating the antimicrobial efficacy.

| Compound | Substituents | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|---|